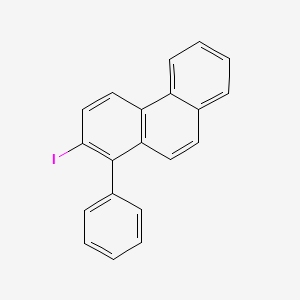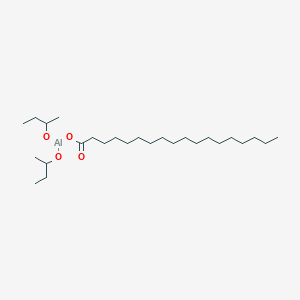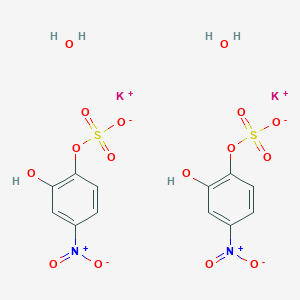
dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then purified and crystallized to obtain the dipotassium salt dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions include amino derivatives and substituted phenolic compounds, which can be further utilized in various applications .
Scientific Research Applications
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chromogenic substrate in enzyme assays to measure the activity of sulfatases.
Biology: Employed in the study of glycosaminoglycan-degrading enzymes and mucopolysaccharidoses.
Medicine: Utilized in diagnostic assays for lysosomal storage disorders.
Industry: Applied in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The compound acts as a substrate for sulfatase enzymes. The sulfatase catalyzes the hydrolysis of the sulfate ester bond, releasing the phenolic compound and inorganic sulfate. This reaction is crucial in various biochemical pathways, including the degradation of glycosaminoglycans .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl sulfate: Another sulfate ester used in similar biochemical assays.
2-Hydroxy-5-nitrophenyl sulfate: A closely related compound with similar applications.
Uniqueness
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate is unique due to its specific structure, which allows it to act as an effective substrate for sulfatase enzymes. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C12H12K2N2O16S2 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate |
InChI |
InChI=1S/2C6H5NO7S.2K.2H2O/c2*8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13;;;;/h2*1-3,8H,(H,11,12,13);;;2*1H2/q;;2*+1;;/p-2 |
InChI Key |
YWDZXQCXYVNXOZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].O.O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


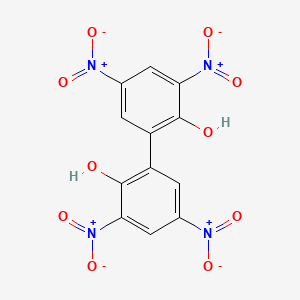
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
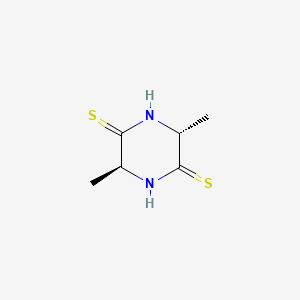
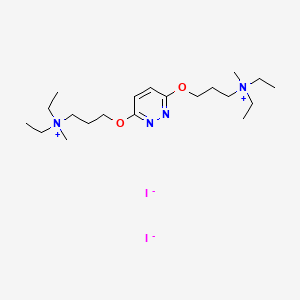
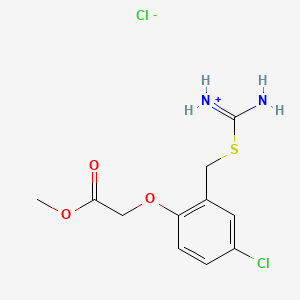
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
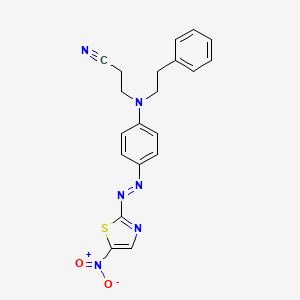
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)


![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
